N-morpholinomethanamine

Description

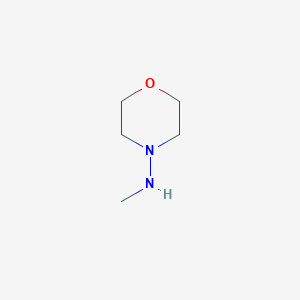

N-Morpholinomethanamine refers to a class of secondary amines characterized by a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to a methanamine backbone. The general structure is R-morpholinyl-CH2-NH-CH3, where substituents on the morpholine or methanamine groups define specific derivatives. For example, N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine (C₁₃H₂₀N₂O) features a morpholine ring linked via a benzyl group to a methylamine . These compounds are synthesized through alkylation or nucleophilic substitution reactions, often serving as intermediates in pharmaceuticals or agrochemicals due to morpholine’s polarity and stability .

Properties

Molecular Formula |

C5H12N2O |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

N-methylmorpholin-4-amine |

InChI |

InChI=1S/C5H12N2O/c1-6-7-2-4-8-5-3-7/h6H,2-5H2,1H3 |

InChI Key |

BMYUOHROMQSSBD-UHFFFAOYSA-N |

Canonical SMILES |

CNN1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-morpholinomethanamine can be synthesized using several methods. One common method involves the Michael addition reaction of morpholine with ethyl acrylate in the presence of FeCl3 in water, followed by hydrazinolysis and Curtius rearrangement . The optimal conditions for this synthesis include aqueous conditions and inexpensive starting materials, resulting in a high yield of 81.8% .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: N-morpholinomethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.

Major Products:

Oxidation: Oxidized derivatives such as N-morpholinomethanone.

Reduction: Reduced derivatives such as N-morpholinomethanol.

Substitution: Substituted derivatives depending on the substituent used.

Scientific Research Applications

N-morpholinomethanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-morpholinomethanamine involves its interaction with molecular targets and pathways. The compound acts as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

N-Morpholinomethanamine Derivatives

- Example: N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine (C₁₂H₂₃N₂O) Structure: Morpholine fused to a cyclohexyl-methanamine group.

- Water Solubility : A related morpholine-containing compound, N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-2-morpholin-4-ylethanamine , exhibits solubility of 48.5 µg/mL at pH 7.4 , suggesting moderate hydrophilicity for similar derivatives .

Nitrosoaniline-Morpholine Hybrids

- Example: N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline (C₁₆H₁₅ClN₄O₂) Structure: Morpholine and nitroso (-NO) groups attached to an aniline ring. Applications: Used in polymer synthesis (e.g., polyimides) and as intermediates for dyes .

N-Methylphenethylamine

- Structure : Phenethyl backbone with a methylamine group (C₉H₁₃N).

N-Nitrosodiphenylamine

- Structure: Diphenylamine with a nitroso group (C₁₂H₁₀N₂O). Toxicity: A known carcinogen due to nitroso functionality; used as a rubber retarder . Contrast: Unlike morpholinomethanamines, this compound’s nitroso group poses significant health risks .

Physicochemical Properties

*Derived from a structurally related compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.